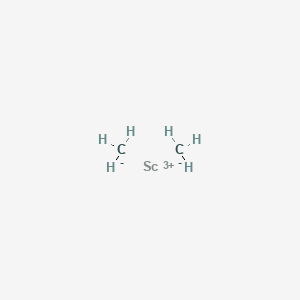
Carbanide;scandium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;scandium(3+) is a compound that features a carbanion (a negatively charged carbon atom) bonded to a scandium ion in its +3 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;scandium(3+) typically involves the reaction of a carbanion precursor with a scandium salt. One common method is the reaction of a Grignard reagent (an organomagnesium compound) with scandium chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to stabilize the carbanion.
Industrial Production Methods
Industrial production of carbanide;scandium(3+) is less common due to the rarity and cost of scandium. when produced, it often involves the use of advanced techniques such as organometallic synthesis and the use of specialized equipment to handle the reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;scandium(3+) can undergo various types of chemical reactions, including:
Oxidation: The carbanion can be oxidized to form carbonyl compounds.
Reduction: The scandium ion can be reduced to lower oxidation states.
Substitution: The carbanion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides and other electrophiles are common reagents.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Lower oxidation state scandium compounds.
Substitution: Various substituted organic compounds.
Wissenschaftliche Forschungsanwendungen
Carbanide;scandium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Used in the production of high-strength materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of carbanide;scandium(3+) involves the interaction of the carbanion with various molecular targets. The carbanion acts as a nucleophile, attacking electrophilic centers in other molecules. The scandium ion can stabilize the carbanion and facilitate its reactivity. This dual functionality makes the compound useful in catalysis and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbanide;yttrium(3+): Similar in structure but with yttrium instead of scandium.
Carbanide;titanium(3+): Features titanium in the +3 oxidation state.
Carbanide;aluminum(3+): Contains aluminum in the +3 oxidation state.
Uniqueness
Carbanide;scandium(3+) is unique due to the specific properties of scandium, such as its smaller ionic radius and higher charge density compared to other similar elements. This results in different reactivity and stability profiles, making it particularly useful in certain catalytic applications and materials science.
Eigenschaften
CAS-Nummer |
93383-04-1 |
|---|---|
Molekularformel |
C2H6Sc+ |
Molekulargewicht |
75.02 g/mol |
IUPAC-Name |
carbanide;scandium(3+) |
InChI |
InChI=1S/2CH3.Sc/h2*1H3;/q2*-1;+3 |
InChI-Schlüssel |
ABDOSCIUXFOAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[Sc+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


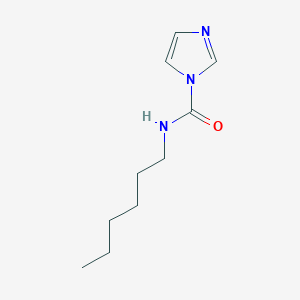

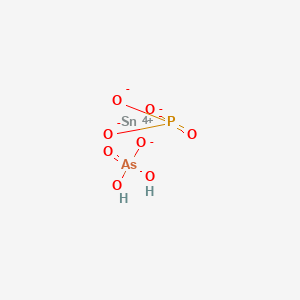
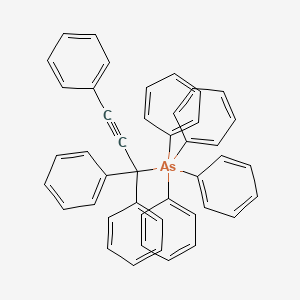
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
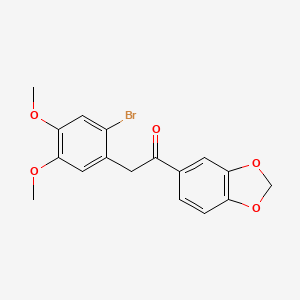
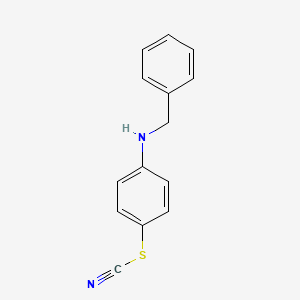
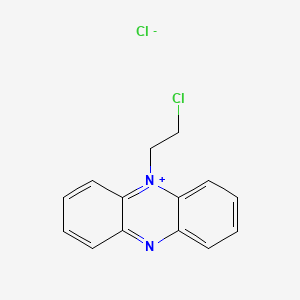
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
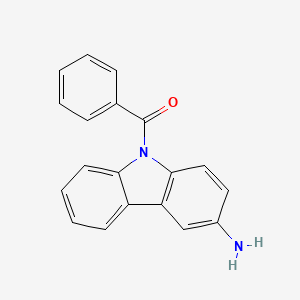
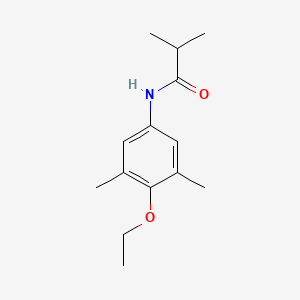
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
